6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives such as:
6-Bromo-8-methoxy-2-(4-hydroxyphenyl)-3-nitro-2H-1-benzopyran: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-amino-2H-1-benzopyran: The amino group in place of the nitro group can significantly change the compound’s properties, making it more suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57544-07-7 |
---|---|
Molekularformel |
C17H14BrNO5 |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
6-bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H14BrNO5/c1-22-13-5-3-10(4-6-13)16-14(19(20)21)8-11-7-12(18)9-15(23-2)17(11)24-16/h3-9,16H,1-2H3 |
InChI-Schlüssel |
CXWWUABDGHFMMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.